N-benzyl-6-nitro-1,3-benzothiazol-2-amine
Overview
Description
N-benzyl-6-nitro-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring The presence of a nitro group at the 6th position and a benzylamine group at the 2nd position of the benzothiazole ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-nitro-1,3-benzothiazol-2-amine typically involves the following steps:
Amination: The nitrobenzothiazole is then subjected to a nucleophilic substitution reaction with benzylamine under basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Benzyl-(6-aminobenzothiazol-2-yl)-amine.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-benzyl-6-nitro-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biology: The compound is explored for its antimicrobial properties and its ability to act as a fluorescent probe in biological imaging.
Industry: It is used in the synthesis of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-benzyl-6-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Electron Transfer: In material science, the compound’s ability to facilitate electron transfer makes it suitable for use in electronic devices.
Comparison with Similar Compounds
Benzothiazole: The parent compound without the nitro and benzylamine groups.
6-Nitrobenzothiazole: Similar structure but lacks the benzylamine group.
Benzylbenzothiazole: Lacks the nitro group but has the benzylamine group.
Uniqueness: N-benzyl-6-nitro-1,3-benzothiazol-2-amine is unique due to the presence of both the nitro group and the benzylamine group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound with a wide range of applications.
Properties
IUPAC Name |
N-benzyl-6-nitro-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-17(19)11-6-7-12-13(8-11)20-14(16-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPSGGLMFIBWDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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